

# tioconazole mechanism of action lanosterol demethylase

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Tioconazole

CAS No.: 65899-73-2

Cat. No.: S545399

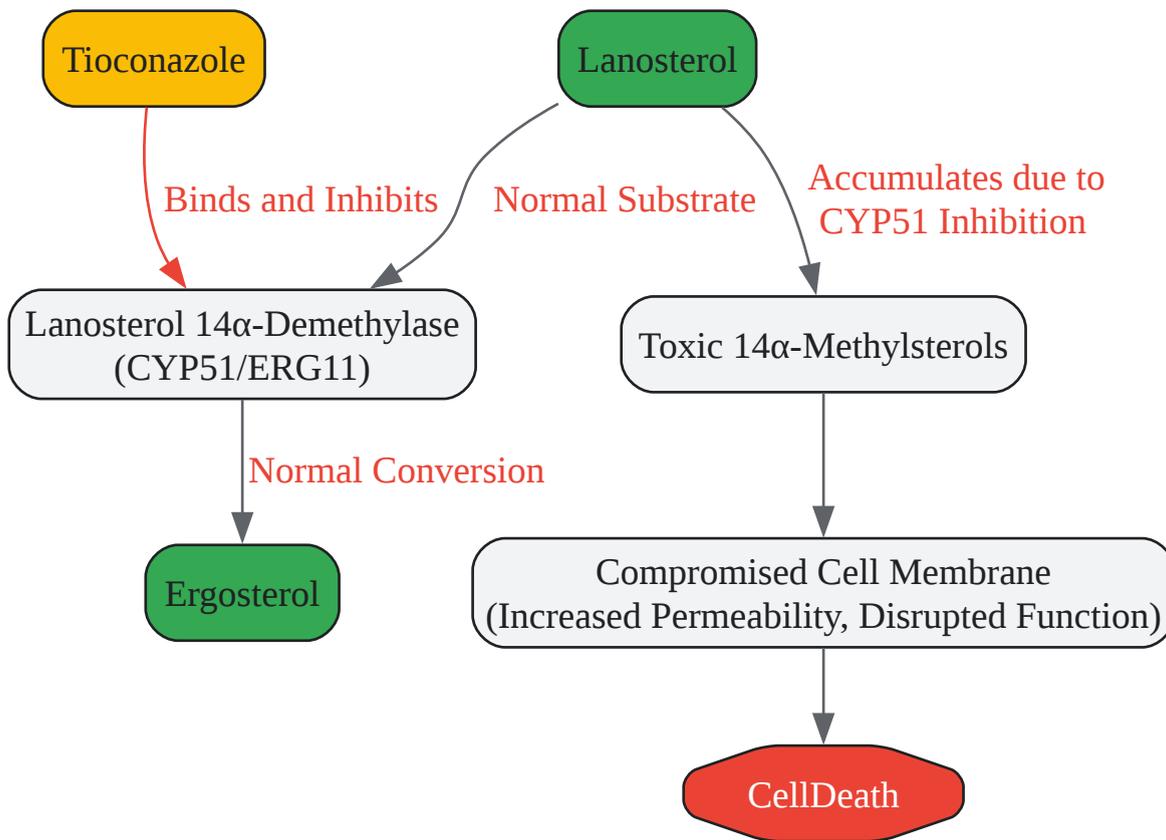
[Get Quote](#)

## Detailed Mechanism of Action

**Tioconazole** is a broad-spectrum imidazole antifungal agent. Its primary mechanism involves the disruption of ergosterol biosynthesis [1] [2].

- **Target Engagement:** **Tioconazole** penetrates the fungal cell wall and binds to the heme cofactor within the active site of lanosterol 14 $\alpha$ -demethylase (CYP51) [1] [3]. This enzyme is a cytochrome P450 monooxygenase that normally catalyzes the oxidative removal of the 14 $\alpha$ -methyl group from lanosterol.
- **Inhibition of Sterol Synthesis:** By inhibiting CYP51, **tioconazole** halts the demethylation of lanosterol. This results in the accumulation of 14 $\alpha$ -methylsterols, such as lanosterol, and prevents the formation of ergosterol [1] [2] [3].
- **Loss of Cell Integrity:** Ergosterol is a vital lipid that regulates the fluidity, asymmetry, and integrity of the fungal cell membrane. Its depletion and the simultaneous buildup of abnormal sterols lead to a dysfunctional cell membrane that is overly permeable [1] [2]. This disrupts cellular homeostasis, causes leakage of essential intracellular components, and inhibits fungal growth and replication, ultimately leading to cell death [1].

Additional studies suggest **tioconazole** may also exert antifungal effects through other pathways, including inhibition of endogenous respiration, impairment of phospholipid biosynthesis, and disruption of ion transport across the cell membrane [1].



[Click to download full resolution via product page](#)

## Mechanisms of Antifungal Resistance

Understanding resistance is crucial for antifungal development and clinical management. The table below outlines the primary mechanisms by which pathogenic fungi, particularly *Candida* species, develop resistance to azole drugs like **tioconazole** [3]:

| Resistance Mechanism           | Description   | Example in Pathogenic Fungi  |
|--------------------------------|---|--|
| Alterations in the Drug Target | Mutations in the gene encoding lanosterol 14α-demethylase (ERG11/CYP51) can reduce the binding affinity of azole drugs [3]. | In <i>C. albicans</i> , common mutations (e.g., Y132F, S405F, G464S) cluster in "hot spot" regions of the ERG11 gene, decreasing drug sensitivity [3]. |

| Resistance Mechanism                     | Description   | Example in Pathogenic Fungi  |
|--|---|--|
| <b>Overexpression of the Drug Target</b> | Increased production of the target enzyme dilutes the drug effect, requiring higher concentrations for inhibition [3].                          | Gain-of-function mutations in the transcription factor UPC2 lead to constitutive overexpression of ERG11 in <i>C. albicans</i> [3].  |
| <b>Upregulation of Drug Efflux Pumps</b> | Increased expression of membrane transporters that actively export azoles out of the fungal cell, reducing intracellular drug accumulation [3]. | In <i>C. albicans</i> , mutations in TAC1 and MRR1 regulators cause overexpression of efflux pumps CDR1/CDR2 and MDR1, respectively [3]. In <i>C. glabrata</i> , PDR1 mutations upregulate transporters like Cdr1 [3]. |

## Experimental & Structural Insights

Research into **tioconazole**'s mechanism is supported by structural biology and biochemical techniques.

- **Structural Biology and Homology Modeling:** Before high-resolution crystal structures of fungal CYP51 were available, 3D models were built using bacterial homologs (e.g., from *Mycobacterium tuberculosis*, MtCYP51) as templates via homology modeling [4]. These models helped identify the active site and predict the binding modes of azole inhibitors like **tioconazole** through flexible molecular docking [4].
- **Crystallography of Full-Length Enzymes:** More recent studies have successfully expressed, purified, and crystallized full-length lanosterol 14 $\alpha$ -demethylase from pathogenic fungi like *Candida albicans* (CaLDM) and *Candida glabrata* (CgLDM) in complex with azole inhibitors [5]. These crystal structures reveal that the enzymes have highly conserved folds and that different azoles, including **tioconazole** analogs, bind in nearly identical conformations within the active site, coordinating the heme iron [5]. This structural information is critical for the rational design of novel antifungals.

The diagrams and tables provided offer a consolidated view for research applications. The structural insights into CYP51 provide a practical basis for structure-directed discovery of novel antifungals [5].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Tioconazole: Uses, Interactions, Mechanism of Action [go.drugbank.com]
2. What is the mechanism of Tioconazole? [synapse.patsnap.com]
3. Lanosterol 14 Alpha-Demethylase - an overview [sciencedirect.com]
4. Three-Dimensional Model of Lanosterol 14 $\alpha$ -Demethylase ... [pmc.ncbi.nlm.nih.gov]
5. Crystal Structures of Full-Length Lanosterol 14 $\alpha$  ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [tioconazole mechanism of action lanosterol demethylase]. Smolecule, [2026]. [Online PDF]. Available at:  
[<https://www.smolecule.com/products/b545399#tioconazole-mechanism-of-action-lanosterol-demethylase>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)